molecular formula C20H15NO2 B14345732 2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione CAS No. 95378-74-8

2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione

Katalognummer: B14345732
CAS-Nummer: 95378-74-8
Molekulargewicht: 301.3 g/mol
InChI-Schlüssel: ASJNRJHXNHEYQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that features a quinoline moiety fused with an indene-dione structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of protozoa by binding to their DNA . The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione is unique due to its fused indene-dione structure, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

CAS-Nummer

95378-74-8

Molekularformel

C20H15NO2

Molekulargewicht

301.3 g/mol

IUPAC-Name

2-(6,7-dimethylquinolin-2-yl)indene-1,3-dione

InChI

InChI=1S/C20H15NO2/c1-11-9-13-7-8-16(21-17(13)10-12(11)2)18-19(22)14-5-3-4-6-15(14)20(18)23/h3-10,18H,1-2H3

InChI-Schlüssel

ASJNRJHXNHEYQO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)N=C(C=C2)C3C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.